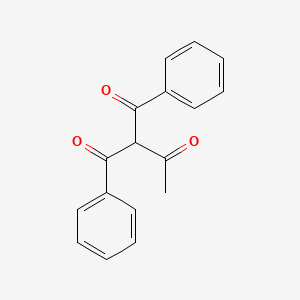
1-Phenyl-2-benzoyl-1,3-butanedione
説明
1-Phenyl-2-benzoyl-1,3-butanedione is a useful research compound. Its molecular formula is C17H14O3 and its molecular weight is 266.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Organic Synthesis
1.1. Precursor in Chemical Reactions
1-Phenyl-2-benzoyl-1,3-butanedione serves as a versatile intermediate in organic synthesis. It is commonly used in the synthesis of various heterocyclic compounds through cyclization reactions. For instance, its reactivity allows it to participate in Claisen condensation reactions, yielding complex structures that are valuable in pharmaceutical development .
1.2. Photoinitiators
This compound is utilized as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it crucial in the production of durable coatings for various substrates. Studies have shown that it can effectively promote the curing process while enhancing the mechanical properties of the final product .
Medicinal Chemistry
2.1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been studied for its efficacy against various bacterial strains and fungi, highlighting its potential as an active ingredient in pharmaceutical formulations aimed at treating infections .
2.2. Antitumor Activity
Recent investigations have revealed that derivatives of this compound can inhibit tumor cell proliferation. For example, copper(II) complexes formed with this compound have shown promising results in laboratory settings against cancer cell lines, suggesting its application in cancer therapy .
Analytical Chemistry
3.1. Analytical Reagent
In analytical chemistry, this compound is used as a reagent for the determination of trace metals through complexation methods. Its ability to form stable complexes with metal ions enhances the sensitivity and selectivity of analytical techniques such as spectrophotometry .
3.2. Fluorescent Probes
The compound has been employed in developing fluorescent probes for nucleic acids detection. The Eu3+-benzoylacetone complex has been utilized to enhance fluorescence signals in quantitative assays, demonstrating its utility in molecular biology applications .
Material Science
4.1. Polymer Additives
In material science, this compound is incorporated into polymers to improve their properties. Its role as a UV stabilizer helps protect materials from degradation caused by UV exposure, thus extending their lifespan .
4.2. Coatings and Inks
As mentioned earlier, this compound is integral to formulating UV-cured coatings and inks due to its photoinitiating properties. The incorporation of benzoylacetone enhances the durability and performance characteristics of these materials, making them suitable for high-performance applications .
Case Studies
特性
分子式 |
C17H14O3 |
|---|---|
分子量 |
266.29 g/mol |
IUPAC名 |
2-benzoyl-1-phenylbutane-1,3-dione |
InChI |
InChI=1S/C17H14O3/c1-12(18)15(16(19)13-8-4-2-5-9-13)17(20)14-10-6-3-7-11-14/h2-11,15H,1H3 |
InChIキー |
GHVVZXRZVGCCNG-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details














試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













